Regioisomeric Halogen Position Determines CYP Enzyme Inhibition Profile vs. Unsubstituted Parent
The unsubstituted parent compound 4-fluorobenzenesulfonamide (CAS 402-46-0) exhibits a computationally predicted CYP inhibition profile showing no inhibition of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The introduction of a meta-bromo substituent on the N-phenyl ring, as in N-(3-bromophenyl)-4-fluorobenzenesulfonamide, is expected to alter this profile due to increased lipophilicity and steric bulk, though direct experimental CYP inhibition data for the target compound are not publicly available as of the knowledge cutoff. This class-level inference is based on established SAR showing that halogen substitution on sulfonamide N-aryl rings modulates CYP interactions through altered hydrogen-bonding potential and metabolic susceptibility.
| Evidence Dimension | Predicted CYP450 enzyme inhibition |
|---|---|
| Target Compound Data | Not experimentally reported |
| Comparator Or Baseline | 4-Fluorobenzenesulfonamide (CAS 402-46-0): CYP1A2 No, CYP2C19 No, CYP2C9 No, CYP2D6 No, CYP3A4 No (computational prediction) |
| Quantified Difference | Not quantifiable due to absence of target compound data; difference inferred from SAR principles |
| Conditions | Computational ADME prediction (SwissADME or equivalent) |
Why This Matters
Researchers selecting compounds for in vivo studies must consider CYP inhibition profiles to avoid drug-drug interaction liabilities; the halogenation pattern of this compound may offer a differentiated metabolic profile compared to the unsubstituted parent.
